1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine
Übersicht
Beschreibung
“1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine” is a chemical compound with the empirical formula C10H13NO2 . Its molecular weight is 179.22 g/mol . The compound is solid in form .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, related compounds have been synthesized through various methods. For instance, one synthetic methodology was initiated by reacting 1,4-benzodioxane-6-amine with 2-bromoacetyl bromide in aqueous alkaline media under dynamic pH control .
Molecular Structure Analysis
The compound’s IUPAC name is “this compound” and its InChI string is "InChI=1S/C10H13NO2/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6-7H,4-5,11H2,1H3" . The Canonical SMILES string is "CC(C1=CC2=C(C=C1)OCCO2)N" .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 179.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 179.094628657 g/mol . The topological polar surface area is 44.5 Ų , and it has a heavy atom count of 13 .
Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives and Biofilm Inhibition
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine derivatives have been synthesized and shown to inhibit bacterial biofilm formation. For instance, N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides were synthesized, with specific compounds exhibiting inhibitory action against biofilms of Escherichia coli and Bacillus subtilis while displaying mild cytotoxicity (Abbasi et al., 2020).
Antibacterial and Enzyme Inhibition
Derivatives of this compound have been synthesized and evaluated for their antibacterial potential and enzyme inhibitory activity. N-Substituted derivatives exhibited potent antibacterial properties and moderate inhibitory activity against the lipoxygenase enzyme, suggesting potential therapeutic applications for inflammatory ailments (Abbasi et al., 2017).
Inhibition of Monoamine Oxidase for Parkinson's Disease Treatment
Certain derivatives of this compound, specifically benzodioxane derivatives, have been found to be potent inhibitors of monoamine oxidase B (MAO-B). This suggests their potential as lead compounds for the development of selective MAO-B inhibitors, which are sought after for the treatment of Parkinson's disease (Engelbrecht et al., 2015).
Antimicrobial and Antifungal Activities
Synthesis of Antibacterial and Antifungal Agents
Derivatives of this compound have shown significant antibacterial and antifungal potential. For example, compounds synthesized by reacting 1,4-benzodioxane-6-amine with various electrophiles demonstrated suitable antibacterial and antifungal potential, indicating their promise as antimicrobial agents (Abbasi et al., 2020).
Therapeutic Applications
Potential Therapeutic Agents for Alzheimer's Disease and Type-2 Diabetes
Some N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamides have demonstrated moderate inhibitory potential against enzymes relevant to Alzheimer's disease and Type-2 Diabetes. This suggests the potential use of these compounds in developing treatments for these conditions (Abbasi et al., 2019).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
- The primary target of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine is pyruvate kinase (PKM) . Pyruvate kinase is an enzyme involved in glycolysis, specifically catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate. PKM plays a crucial role in energy production and metabolic regulation in humans .
- Changes in PKM activity may impact downstream processes, including ATP production, cell growth, and proliferation .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6-7H,4-5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUSRLBOAUOYSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389825 | |
Record name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122416-41-5 | |
Record name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.